molecular formula C10H14O4S B12664332 1-Butanesulfonic acid, 4-phenoxy- CAS No. 51891-03-3

1-Butanesulfonic acid, 4-phenoxy-

Cat. No.: B12664332
CAS No.: 51891-03-3
M. Wt: 230.28 g/mol
InChI Key: OLMPNPNYUWTOGH-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, 4-phenoxy- is an organic compound with the molecular formula C10H14O4S. It is characterized by the presence of a butanesulfonic acid group attached to a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanesulfonic acid, 4-phenoxy- can be synthesized through several methods. One common method involves the reaction of 4-chlorobutyl acetate with sodium sulfite in the presence of water. The reaction mixture is heated under reflux until the ether dissolves, followed by the addition of concentrated hydrochloric acid. The resulting solution is then treated with barium chloride to remove sulfate ions, and the product is purified through ion-exchange resin and vacuum distillation .

Industrial Production Methods

Industrial production of 1-Butanesulfonic acid, 4-phenoxy- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonic acid, 4-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

1-Butanesulfonic acid, 4-phenoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a sulfo-alkylating agent, introducing the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups. This increases the water solubility of the derivatives, enhancing their biological activity and effectiveness .

Comparison with Similar Compounds

Similar Compounds

    1-Butanesulfonic acid: Similar in structure but lacks the phenoxy group.

    4-Hydroxy-1-butanesulfonic acid: Contains a hydroxy group instead of a phenoxy group.

    1,4-Butane sultone: A cyclic ester of 4-hydroxybutanesulfonic acid.

Uniqueness

1-Butanesulfonic acid, 4-phenoxy- is unique due to the presence of both the butanesulfonic acid and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

51891-03-3

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

4-phenoxybutane-1-sulfonic acid

InChI

InChI=1S/C10H14O4S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,11,12,13)

InChI Key

OLMPNPNYUWTOGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCS(=O)(=O)O

Origin of Product

United States

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